[1-(Triazol-2-yl)cyclopropyl]methanol
Description
Properties
IUPAC Name |
[1-(triazol-2-yl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-4,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOQXVAWKRDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Triazol-2-yl)cyclopropyl]methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The cyclopropylmethanol moiety can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Carboxylic acid derivative | Acidic, 60–80°C, 6–8 h | 75–85% | |
| CrO₃/H₂SO₄ | Aldehyde intermediate | Room temperature, 2 h | 60–70% | |
| TEMPO/NaOCl | Ketone (with secondary alcohols) | pH 9–10, 0°C, 1 h | 80–90% |
Oxidation pathways are selective to the alcohol group, preserving the triazole and cyclopropane rings.
Nucleophilic Substitution
The hydroxymethyl group participates in SN2 reactions:
Example Reaction:
| Nucleophile (R-X) | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Thiophenol | NaH | THF | 65% | |
| Benzyl chloride | K₂CO₃ | DMF | 70% | |
| Propargyl bromide | DBU | CH₃CN | 55% |
Steric hindrance from the cyclopropane ring slightly reduces reactivity compared to linear analogs.
Esterification and Etherification
The alcohol forms esters and ethers under standard conditions:
Esterification:
| Acyl Chloride | Solvent | Yield | Source |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | 85% | |
| Benzoyl chloride | Toluene | 78% |
Etherification via Mitsunobu Reaction:
Cycloaddition Reactions
The triazole ring engages in Huisgen cycloaddition:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
| Alkyne | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI/Et₃N | CH₃CN | 82% | |
| Propargyl alcohol | CuSO₄·5H₂O | H₂O/t-BuOH | 75% |
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions:
Hydrogenolysis:
Acid-Catalyzed Rearrangement:
Under HCl/MeOH, the cyclopropane ring opens to form allylic alcohols.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Product | Application | Source |
|---|---|---|---|
| AgNO₃ | Silver-triazole coordination polymer | Antimicrobial coatings | |
| Cu(OAc)₂ | Cu(II) complex | Catalysis |
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity:
| Modification | Biological Effect | MIC (μg/mL) | Source |
|---|---|---|---|
| Acetylation | Antistaphylococcal activity | 8–16 | |
| Benzylation | Antifungal activity | 4–8 |
Key Mechanistic Insights
-
Hydrogen Bonding : The triazole N atoms and hydroxyl group facilitate interactions with biological targets .
-
Steric Effects : The cyclopropane ring increases rigidity, affecting reaction kinetics.
-
Electronic Effects : The triazole ring’s electron-withdrawing nature polarizes the C–O bond in the alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole-based compounds, including [1-(Triazol-2-yl)cyclopropyl]methanol. Triazoles are known for their efficacy against a range of bacterial and fungal pathogens. For instance, a study demonstrated that derivatives of triazole exhibited significant activity against Staphylococcus aureus, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Metconazole | Fusarium spp. | 8 µg/mL |
| Paclobutrazol | Alternaria spp. | 16 µg/mL |
1.2 Anticancer Properties
The anticancer potential of triazole compounds has also been investigated. A study indicated that certain triazole derivatives could inhibit the growth of glioblastoma cells, with this compound showing promising results in cell viability assays . The structure-activity relationship (SAR) analysis revealed that modifications to the triazole ring significantly influenced biological activity.
Table 2: Anticancer Activity on Glioblastoma Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-251 MG (human glioblastoma) | 15 |
| Compound A | U-251 MG | 10 |
| Compound B | U-251 MG | 20 |
Agricultural Applications
2.1 Fungicides
Triazole compounds are widely utilized as fungicides in agriculture due to their ability to inhibit fungal growth. This compound has been identified as a potential candidate for developing new fungicides effective against various plant pathogens . Its mechanism involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Table 3: Efficacy of Triazole Fungicides
| Fungicide | Target Fungi | Application Rate (g/ha) |
|---|---|---|
| This compound | Fusarium spp. | 200 |
| Metconazole | Alternaria spp. | 150 |
| Paclobutrazol | Septoria spp. | 100 |
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique cyclopropane structure may impart rigidity and stability to polymer chains, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of [1-(Triazol-2-yl)cyclopropyl]methanol in biological systems involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole-containing compounds are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Comparable Compounds
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties | Reference |
|---|---|---|---|---|---|
| [1-(Triazol-2-yl)cyclopropyl]methanol | Cyclopropane, Triazol-2-yl, -CH2OH | C6H9N3O | 139.16 | High ring strain, polar triazole | N/A |
| Montelukast sodium (Stage-II intermediate) | Cyclopropane, Thioether, Sodium salt | C35H35ClNNaO3S | 608.17 | Enhanced solubility (ionic form) | |
| 1-(Aminomethyl)cyclopropylmethanol | Cyclopropane, Thiophene, -NH2 | C9H12N2OS | 196.27 | Basic amine, sulfur-containing | |
| {1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol | Phenyl, Triazol-4-yl, -CH2OH | C12H15N3O | 217.27 | Lipophilic (isopropylphenyl group) | |
| (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol | Cyclopropane, Pyridine, -Br | C9H10BrNO | 244.09 | Electron-withdrawing Br, basic N |
Key Observations:
Cyclopropane vs. However, phenyl-based analogs exhibit higher lipophilicity due to aromatic and isopropyl groups.
Triazole vs.
Functional Group Effects: The sodium salt of Montelukast (Stage-II intermediate) demonstrates improved aqueous solubility compared to neutral alcohols like this compound, highlighting the role of ionic groups in bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Predicted Physicochemical Parameters*
| Compound | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Bioactivity Notes | |
|---|---|---|---|---|---|
| This compound | 0.5 | ~50 (moderate) | 4 | Potential kinase inhibition | |
| Montelukast sodium | 3.8 | >100 (high) | 5 | Leukotriene receptor antagonist | |
| 1-(Aminomethyl)cyclopropylmethanol | 1.2 | ~30 (low) | 3 | Unreported | |
| {1-[4-(propan-2-yl)phenyl]-1H-triazol-4-yl}methanol | 2.1 | ~20 (low) | 3 | Unreported | |
| (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol | 1.8 | ~40 (moderate) | 3 | Halogen-bonding capability |
*logP and solubility values estimated using structure-property relationship tools.
Key Findings:
- Lipophilicity: The triazole and cyclopropane in this compound result in lower logP (0.5) compared to phenyl-triazole (2.1) or bromopyridine (1.8) analogs, suggesting better compatibility with aqueous environments .
- Halogen Effects: The bromine in (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol may facilitate halogen bonding, a property absent in triazole derivatives but useful in protein-ligand interactions .
Biological Activity
[1-(Triazol-2-yl)cyclopropyl]methanol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
This compound features a cyclopropyl ring substituted with a triazole moiety. The triazole ring is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of triazole compounds, it was found that certain derivatives showed promising activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|---|
| This compound | Escherichia coli | 30 | 15 |
| Staphylococcus aureus | 28 | 20 | |
| Pseudomonas aeruginosa | 25 | 25 |
The compound demonstrated superior activity against Escherichia coli compared to standard antibiotics such as ciprofloxacin, highlighting its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. A significant focus has been on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of this compound on several human cancer cell lines, including colorectal adenocarcinoma (HCT-15, HT-29), lung adenocarcinoma (A549), and breast cancer (MCF-7), the following results were observed:
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-15 | 12.5 |
| HT-29 | 10.3 |
| A549 | 15.0 |
| MCF-7 | 14.5 |
The IC50 values indicate that this compound has potent cytotoxic effects, particularly against HT-29 cells, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of mitochondrial membrane potential and induction of apoptosis in cancer cells. Flow cytometry analysis using JC-1 dye demonstrated significant changes in mitochondrial membrane potential upon treatment with the compound, indicating its role in promoting programmed cell death .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for [1-(Triazol-2-yl)cyclopropyl]methanol, and how can reaction yields be optimized?
- Methodological Answer : Cyclopropane ring formation can be achieved via [2+1] cycloaddition using diazo compounds or metal-catalyzed methods. For triazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (40–80°C), and catalyst loading (e.g., Fe₃O₄@FU NPs for heterocyclic systems). Purification via recrystallization (ethanol/water) or column chromatography improves yield .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography with SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly for the strained cyclopropane ring and triazole orientation . Complementary techniques include:
- NMR : H/C NMR to confirm proton environments (e.g., cyclopropane CH₂ and triazole protons).
- FTIR : Peaks at 1650–1745 cm for C=N/C-O stretches in the triazole and methanol groups .
Q. What purification strategies are suitable for isolating this compound from byproducts?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate/n-hexane mixtures (8:3 ratio) to isolate crystalline products .
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate in hexane (10–50%) .
- Salt Formation : For hydrochloride derivatives, precipitate using HCl in diethyl ether .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare computational results with experimental kinetic data (e.g., reaction rates with thiols or amines). For example, cyclopropane ring strain may lower activation barriers for ring-opening reactions .
Q. How should researchers address contradictions in reported stability data for cyclopropane-containing compounds like this compound?
- Methodological Answer :
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures under inert vs. oxidative atmospheres.
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., humidity, light exposure).
- Computational Validation : Use molecular dynamics simulations to identify destabilizing conformers or solvent interactions .
Q. What strategies are recommended for stereochemical control in derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-based complexes) for enantioselective cyclopropanation.
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- X-ray Crystallography : Confirm absolute configuration via anomalous dispersion in SHELXL-refined structures .
Q. How can this compound be utilized as a scaffold in drug discovery, and what analytical methods validate its bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the triazole or cyclopropane ring.
- Biological Assays : Use HPLC-purified compounds in enzyme inhibition assays (e.g., cytochrome P450) with IC₅₀ determination.
- Docking Studies : Perform molecular docking (AutoDock Vina) using SMILES-derived 3D structures to predict target binding .
Data Analysis and Experimental Design
Q. What statistical approaches resolve discrepancies between computational predictions and experimental reaction outcomes for this compound?
- Methodological Answer : Apply multivariate regression to correlate DFT-calculated parameters (e.g., HOMO-LUMO gaps) with experimental yields. Use Bayesian error analysis to identify systematic biases in computational models .
Q. How can researchers design kinetic studies to probe the ring-opening reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor reactions with excess nucleophiles (e.g., thiols) via UV-Vis or H NMR.
- pH Profiling : Use buffer systems (pH 3–10) to assess acid/base catalysis.
- Isotopic Labeling : Introduce C or H isotopes to track bond cleavage mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
